N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide
Description
This compound features a unique scaffold combining a 6-oxopyrimidinone core substituted with 4,5-dimethyl groups, an ethylphenoxy ether linkage, and an ethanesulfonamide moiety. The ethanesulfonamide tail may enhance solubility and serve as a pharmacophore for target engagement. Though specific biological data are unavailable in the provided evidence, its structural motifs suggest applications in enzyme inhibition (e.g., kinases) or receptor modulation .
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-ethylphenoxy)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-16-5-7-17(8-6-16)25-11-12-26(23,24)20-9-10-21-13-19-15(3)14(2)18(21)22/h5-8,13,20H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOYVRYZQGSJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=NC(=C(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide, a multi-step synthesis is often employed. Commonly, the process begins with the preparation of the pyrimidin-1(6H)-yl intermediate. This is followed by alkylation to introduce the ethyl group, and finally, the addition of the ethanesulfonamide moiety. Reaction conditions typically involve the use of polar solvents and may require catalytic amounts of acids or bases to facilitate the reactions.
Industrial Production Methods: For industrial-scale production, the synthetic route must be optimized for yield and efficiency. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and scaling up the preparation of intermediates. Advanced purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide is reactive in various chemical environments, undergoing oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles are often used in substitution reactions to modify the ethanesulfonamide or pyrimidin-1(6H)-yl groups.
Major Products: The primary products from these reactions are derivatives of the original compound, tailored for specific applications by modifying the functional groups.
Scientific Research Applications
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide finds use across various domains:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its interaction with specific cellular pathways.
Medicine: Studied for potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the manufacture of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
Compared to other compounds with similar structures, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide offers unique advantages due to its specific substituents:
Structural Comparison: Similar compounds might include those with variations in the pyrimidin-1(6H)-yl, ethanesulfonamide, or phenoxy groups.
Unique Properties: Its distinct combination of functional groups provides unique reactivity and binding properties not found in closely related compounds.
Comparison with Similar Compounds
Table 1: Ethanesulfonamide Analogs Comparison
| Feature | Target Compound | Patent Compound (Example) |
|---|---|---|
| Sulfonamide Substituent | 4-Ethylphenoxy | 4,4-Difluoropiperidinyl/Triazolyl |
| Core Structure | 4,5-Dimethyl-6-oxopyrimidinone | Pyrrolotriazolopyrazine |
| Chirality | None | Multiple stereocenters |
| Potential Advantage | Balanced lipophilicity | Enhanced binding specificity |
2.2. Pyrimidinyl/Oxopyrimidinyl Motifs
Compounds from Pharmacopeial Forum (2017) feature tetrahydropyrimidin-1(2H)-yl groups (e.g., compounds m, n, o) . Differences include:
- Saturation vs. Aromaticity: The target’s fully aromatic pyrimidinone may offer stronger π-π stacking versus partially saturated analogs, which could improve metabolic stability.
2.3. Phenoxy Ether Linkages
(2014) describes 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (1a–c) with similar 4-ethylphenoxy groups but attached to a benzamide-thiourea scaffold . Contrasts include:
- Backbone Flexibility : The target’s ethanesulfonamide linker may confer greater flexibility than the rigid benzamide-thiourea framework, affecting membrane permeability.
- Functional Groups : The thiourea moiety in ’s compounds could introduce toxicity risks, whereas sulfonamides are generally better tolerated.
2.4. Physicochemical Properties
While direct data for the target compound are lacking, analogs in (2019) with sulfamoyl groups (e.g., C24H23N5O5S, MW 493.53 g/mol) suggest comparable molecular weights (~500 g/mol) and yellowish-white crystalline forms .
Table 2: Inferred Physicochemical Comparison
Research Implications
- Target Selectivity: The ethylphenoxy and pyrimidinone combination may favor targets requiring hydrophobic and aromatic interactions (e.g., cyclooxygenase inhibitors).
- Optimization Potential: Introducing polar groups (e.g., triazoles) or chiral centers (as in ) could enhance potency or ADME properties .
Biological Activity
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity primarily through its interactions with various enzymes and proteins. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₅O₄S |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2034452-88-3 |
The biological activity of this compound is largely attributed to its sulfonamide moiety , which is known for its ability to inhibit bacterial growth by interfering with folate synthesis. The mechanism involves:
- Enzyme Inhibition : The sulfonamide group binds to the active sites of enzymes such as dihydropteroate synthase, inhibiting their function and thereby disrupting the synthesis of folate in bacteria.
- Targeting Specific Pathways : The pyrimidine core enhances specificity towards certain molecular targets, modulating biological pathways that can lead to various physiological effects .
Biological Activity
Research indicates that the compound demonstrates activity against a range of bacterial strains, making it a candidate for further studies in antibiotic development. Its efficacy can be summarized as follows:
- Antibacterial Activity : Effective against Gram-positive and some Gram-negative bacteria.
- Potential Anticancer Properties : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines due to its ability to induce apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Study on Antibacterial Efficacy :
- A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Reference: .
- Cytotoxicity Assessment :
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that the compound disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production.
- Reference: .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide, and how can reaction yields be improved?
- Methodology : Focus on stepwise coupling reactions. For example, sulfonamide formation via nucleophilic substitution between ethanesulfonyl chloride intermediates and amine-containing pyrimidinyl derivatives. Use polar aprotic solvents (e.g., dimethylformamide) with catalysts like triethylamine to enhance reactivity . Monitor pH (7–8) to prevent side reactions. Temperature control (40–60°C) is critical to balance reaction kinetics and intermediate stability .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology : Combine NMR (¹H/¹³C) to confirm substituent positions on the pyrimidinone and sulfonamide moieties. For example, ¹H NMR can resolve ethylphenoxy protons (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Q. How can computational methods predict the compound’s reactivity or stability under varying conditions?
- Methodology : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites. Solvent effects can be simulated via COSMO-RS. Pair with experimental validation, such as accelerated stability studies (40°C/75% RH) to assess hydrolytic degradation .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility or bioavailability be resolved?
- Methodology : Employ high-throughput screening (HTS) to test solubility in biorelevant media (e.g., FaSSIF/FeSSIF). Use molecular dynamics (MD) simulations to study aggregation behavior. If discrepancies persist, validate via orthogonal methods (e.g., shake-flask vs. potentiometric titration) and assess crystallinity (PXRD) .
Q. What strategies are effective for designing analogs with improved target binding while minimizing off-target effects?
- Methodology : Perform structure-activity relationship (SAR) studies by modifying the ethylphenoxy or pyrimidinone groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Validate selectivity via kinase profiling assays .
Q. How can reaction pathways be optimized to reduce byproducts during large-scale synthesis?
- Methodology : Apply microreactor technology to enhance mixing and heat transfer. Use inline PAT (process analytical technology) tools like FT-IR or Raman spectroscopy for real-time monitoring. Optimize catalyst loading (e.g., Pd/C for coupling steps) and solvent recycling to improve atom economy .
Q. What experimental and computational approaches validate the compound’s hypothesized mechanism of action in biological systems?
- Methodology : Combine cellular assays (e.g., Western blot for target protein modulation) with proteomics (LC-MS/MS) to identify interacting partners. Use cheminformatic tools like SEA or SwissTargetPrediction to predict off-targets. Validate findings via CRISPR-Cas9 knockout models .
Data Analysis & Troubleshooting
Q. How should researchers address inconsistencies in biological activity data across different assay platforms?
- Methodology : Standardize assay conditions (e.g., cell line passage number, serum concentration). Use a reference compound as an internal control. Perform meta-analysis of raw data to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Q. What methodologies confirm the compound’s stability in long-term storage for preclinical studies?
- Methodology : Conduct forced degradation studies (acid/base/oxidative stress) and analyze degradation products via LC-HRMS. Store samples under inert atmospheres (N₂) at –80°C. Use QbD (Quality by Design) principles to define storage parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
